2,4-Dibromo-6-(2,6-dibromophenoxy)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,4-dibromo-6-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5,17H |
InChI Key |
PTBABWOWPYFWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol
Established Synthetic Routes for 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol
The synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis can be inferred from established methods for preparing hydroxylated polybrominated diphenyl ethers (OH-PBDEs). The most plausible and widely used method for constructing the diaryl ether core of such molecules is the Ullmann condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org
A feasible synthetic approach would involve the coupling of 2,4-dibromophenol (B41371) with a suitably protected 2,6-dibromobenzene derivative. A key challenge in this synthesis is the presence of the free hydroxyl group, which can interfere with the coupling reaction. Therefore, a protecting group strategy is often employed.
A potential synthetic pathway can be outlined as follows:
Protection of a Brominated Phenol: One of the phenolic starting materials, for instance, 2,6-dibromophenol (B46663), would first have its hydroxyl group protected. A common protecting group for phenols is the methoxy (B1213986) group (-OCH₃). This would yield 2,6-dibromoanisole.
Ullmann Condensation: The protected 2,6-dibromoanisole would then be coupled with 2,4-dibromophenol via an Ullmann condensation. This reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling solvent.
Deprotection: The final step would be the deprotection of the methoxy group to reveal the free hydroxyl group, yielding the target compound, this compound.
The synthesis of a related compound, 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (an isomer of the target molecule), has been reported and serves as a good model for this synthetic strategy. researchgate.net
Directed Synthesis of Structural Analogs and Related Brominated Phenoxy Compounds
The synthesis of structural analogs of this compound and related brominated phenoxy compounds often utilizes similar synthetic strategies, primarily focusing on variations of the Ullmann condensation and electrophilic bromination. These methods allow for the controlled introduction of bromine atoms and the formation of the diaryl ether bond, enabling the creation of a diverse library of related structures.
The synthesis of various hydroxylated and methoxylated PBDEs, which are structural analogs, has been achieved through the coupling of different brominated phenols and anisoles. researchgate.net For instance, the reaction of a brominated phenol with a brominated anisole (B1667542) in the presence of a copper catalyst is a common approach.
An alternative to the traditional Ullmann reaction is the use of diaryliodonium salts. These hypervalent iodine reagents can react with phenols under copper catalysis to form diaryl ethers, often under milder conditions than the classic Ullmann reaction. rsc.org
The synthesis of novel bromophenols with diaryl methane (B114726) structures has also been reported, showcasing the versatility of synthetic methods to create complex brominated phenolic compounds. mdpi.com These syntheses often involve multi-step sequences, including electrophilic bromination and functional group interconversions.
Below is an interactive data table summarizing the synthesis of some structural analogs:
| Target Compound | Reactant 1 | Reactant 2 | Reaction Type | Reference |
| 2'-Hydroxy-2,3',4,5'-tetrabromodiphenyl ether | 2,3,5-tribromophenol | 2-bromoanisole | Ullmann Condensation | researchgate.net |
| Diaryl ethers | Aryl iodide | Phenol | Copper-catalyzed C-O Cross-Coupling | jsynthchem.com |
| Diaryl ethers | Diaryliodonium salt | Phenol | Copper-catalyzed hydroxylation | rsc.orgnih.gov |
Regioselective Bromination and Functional Group Transformation Strategies
The precise placement of bromine atoms on the phenolic rings is crucial for defining the chemical and biological properties of the final compound. Regioselective bromination of phenols is therefore a key aspect of the synthesis of this compound and its analogs.
Phenols are highly activated aromatic compounds, and their bromination can often lead to a mixture of products. nih.gov Therefore, controlling the regioselectivity is a significant challenge. Several strategies have been developed to achieve this:
Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. While elemental bromine (Br₂) in a solvent is a common reagent, it can lead to over-bromination. prepchem.comgoogle.com N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent. chemicalbook.com
Reaction Conditions: The solvent, temperature, and presence of a catalyst can all influence the regioselectivity of the bromination. For example, the bromination of phenol in carbon disulfide can favor the formation of p-bromophenol. orgsyn.org
Use of Directing Groups: Existing substituents on the phenol ring direct the position of incoming bromine atoms. The hydroxyl group is a strong ortho-, para-director.
Catalytic Methods: Various catalysts have been developed to improve the regioselectivity of phenol bromination. researchgate.netresearchgate.net
Functional group transformations are also essential in the synthesis of these complex molecules. A key transformation is the protection and deprotection of the hydroxyl group. As mentioned, the hydroxyl group is often converted to a methoxy group to prevent it from interfering with subsequent reactions. researchgate.net The demethylation to regenerate the phenol is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Catalytic Approaches for Ether Bond Formation in Phenoxy-Phenol Systems
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. While the classical Ullmann reaction uses stoichiometric amounts of copper, modern catalytic approaches have been developed to improve the efficiency and sustainability of this transformation. wikipedia.orgorganic-chemistry.org
Copper-based catalysts remain the most common for the synthesis of diaryl ethers. tandfonline.comresearchgate.net Various copper(I) and copper(II) salts can be used as catalysts, often in combination with a ligand. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.
Key aspects of catalytic ether bond formation include:
Catalyst System: A typical catalyst system consists of a copper salt (e.g., CuI, Cu₂O, or Cu(OTf)₂) and a ligand. A variety of ligands have been shown to be effective, including phenanthrolines, amino acids, and phosphines. tandfonline.com
Base: A base is required to deprotonate the phenol, making it a more reactive nucleophile. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used.
The general mechanism of the copper-catalyzed Ullmann-type reaction is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. slideshare.net
Recent advancements have focused on developing more active and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope, including the synthesis of sterically hindered diaryl ethers. tandfonline.comresearchgate.net
Below is an interactive data table summarizing different catalytic systems for diaryl ether formation:
| Catalyst | Ligand | Base | Solvent | Reference |
| Copper(I) iodide | - | Triethylamine | DMF | jsynthchem.com |
| Copper(I) chloride | Dimethylglycine | Cesium carbonate | DMF | nih.gov |
| Bromo(triphenylphosphine)copper(I) | - | Cesium carbonate | NMP | researchgate.net |
Chemical Reactivity, Degradation Pathways, and Environmental Transformation of 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol
Photolytic and Hydrolytic Degradation Kinetics and Mechanisms
The degradation of brominated aromatic compounds by sunlight is a critical environmental transformation pathway. Studies on various polybrominated diphenyl ethers (PBDEs) indicate that the rate of photochemical degradation is dependent on the degree of bromination, with more highly brominated congeners degrading faster. acs.org The process typically involves consecutive debromination, where bromine atoms are sequentially removed from the aromatic rings. acs.org For instance, the photolysis of deca-BDE has a much shorter half-life than less brominated congeners like tetra-BDE. acs.org
Hydrolytic degradation is generally not considered a significant degradation pathway for neutral PBDEs under typical environmental pH conditions. However, the phenolic hydroxyl group in 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol could influence its susceptibility to hydrolysis, particularly at higher pH values.
Table 1: Illustrative Photodegradation Rates of Representative PBDEs in Methanol/Water
| Compound | Degree of Bromination | Half-life |
| Deca-BDE (BDE-209) | 10 | 0.5 hours |
| Tetra-BDE (BDE-77) | 4 | 12 days |
Source: Adapted from a study on the photochemical decomposition of 15 PBDE congeners. acs.org
Oxidative and Reductive Transformation Pathways of the Compound
Oxidative and reductive processes are key drivers in the environmental transformation of brominated compounds.
Oxidative Pathways: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants. In the case of brominated phenols like TBBPA, oxidative degradation can lead to the formation of various by-products, including BPA, 2,6-dibromo-4-isopropylphenol, 3,5-dibromo-4-hydroxybenzoic acid, 2,6-dibromo-4-methylphenol, and bromophenol. mdpi.com For this compound, oxidative pathways would likely involve hydroxylation of the aromatic rings and cleavage of the ether bond.
Reductive Pathways: Reductive debromination is a primary transformation pathway for PBDEs, particularly under anaerobic conditions. researchgate.net This process involves the removal of bromine atoms, leading to the formation of less-brominated and potentially more toxic congeners. Studies on TBBPA have demonstrated its degradation under reductive conditions, following pseudo-first-order kinetics. mdpi.com It is plausible that this compound would also undergo reductive debromination in anoxic environments such as sediments.
Reactions with Environmentally Relevant Oxidants, e.g., Aqueous Chlorination
Water disinfection processes, such as chlorination, can lead to the formation of halogenated disinfection byproducts. While direct studies on the aqueous chlorination of this compound are scarce, research on related compounds provides insights. The thermolysis of PBDEs in the presence of a chlorine source has been shown to produce brominated-chlorinated diphenyl ethers through chlorodebromination. nih.gov Furthermore, the compound 2,6-dibromo-4-nitrophenol (B181593) has been identified as an emerging brominated disinfection by-product during the chloramination and chlorination of water. nih.govresearchgate.net This suggests that the reaction of this compound with aqueous chlorine could lead to the formation of mixed halogenated species.
Bio-degradation and Microbial Transformation Studies of Brominated Phenoxy Compounds
Microbial activity plays a crucial role in the breakdown of persistent organic pollutants. Both aerobic and anaerobic biodegradation of PBDEs have been documented. researchgate.net
Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism for PBDEs is reductive debromination. This process is often slow and can lead to the accumulation of less-brominated, and sometimes more toxic, congeners. frontiersin.org
Aerobic Biodegradation: Aerobic degradation of PBDEs can proceed through several pathways, including cleavage of the aromatic ring, debromination, and hydroxylation. researchgate.net Several bacterial strains have been identified that are capable of degrading PBDEs. For example, Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, known for their ability to degrade PCBs, have also been shown to transform mono- through hexa-BDEs. ucanr.eduacs.org The extent of transformation is generally inversely proportional to the degree of bromination. acs.org
Table 2: Microbial Strains Involved in the Degradation of Brominated Aromatic Compounds
| Microorganism | Compound Degraded | Degradation Pathway |
| Rhodococcus jostii RHA1 | Mono- to hexa-BDEs | Aerobic transformation |
| Burkholderia xenovorans LB400 | Mono- to hexa-BDEs | Aerobic transformation |
| Dehalococcoides species | Higher brominated PBDEs | Anaerobic reductive debromination |
Source: Compiled from various studies on microbial degradation of PBDEs. frontiersin.orgucanr.eduacs.org
Characterization of Environmental Metabolites and Byproducts
The transformation of this compound in the environment is expected to generate a range of metabolites and byproducts. Based on studies of related PBDEs, these can be broadly categorized as follows:
Debrominated Products: The stepwise removal of bromine atoms through photolytic or microbial action would lead to the formation of a series of lesser-brominated dibromo-6-(dibromophenoxy)phenols.
Hydroxylated Metabolites (OH-PBDEs): Hydroxylation is a common metabolic pathway in organisms. acs.org In vivo studies with PBDEs have identified numerous hydroxylated metabolites in blood plasma. acs.org These metabolites may have greater toxicity than the parent compounds. researchgate.net
Ether Bond Cleavage Products: The cleavage of the diphenyl ether bond can result in the formation of brominated phenols. proquest.com For the target compound, this could yield 2,4-dibromophenol (B41371) and 2,6-dibromophenol (B46663) derivatives. Studies on mice exposed to a commercial penta-BDE mixture identified 2,4-dibromophenol and 2,4,5-tribromophenol (B77500) as metabolites, suggesting the cleavage of the ether linkage. proquest.com
Methoxylated Metabolites (MeO-PBDEs): In some organisms, hydroxylated metabolites can be further methylated to form methoxylated PBDEs.
Table 3: Potential Environmental Metabolites of this compound based on PBDE Metabolism
| Metabolite Class | Formation Pathway | Potential Products |
| Debrominated Congeners | Photolysis, Microbial Reductive Debromination | Tri-, di-, and mono-brominated phenoxy phenols |
| Hydroxylated Metabolites | Microbial/Animal Metabolism | Hydroxylated derivatives of the parent compound |
| Ether Bond Cleavage Products | Microbial/Animal Metabolism | 2,4-dibromophenol, 2,6-dibromophenol derivatives |
This table is illustrative and based on the known metabolism of related PBDEs.
Advanced Spectroscopic Characterization and Computational Insights into 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol, NMR analysis provides definitive evidence for the connectivity and substitution pattern of the two aromatic rings.
The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons. The protons on the phenol (B47542) ring (Ring A) and the phenoxy ring (Ring B) would appear as separate spin systems. Due to the electron-withdrawing nature of the bromine atoms and the ether linkage, the chemical shifts of these protons would be downfield, typically in the range of 6.5-8.0 ppm. The splitting patterns (e.g., doublets, triplets of doublets) arise from spin-spin coupling between adjacent protons, allowing for precise assignment of each proton to its position on the rings.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to bromine or oxygen atoms would show significant shifts in their resonance frequencies. Carbons attached to bromine atoms typically experience an upfield shift due to the heavy atom effect, while carbons bonded to the electronegative oxygen of the hydroxyl and ether groups would be shifted downfield. Although specific experimental data for this compound is not widely published, predicted NMR data serves as a valuable guide for its characterization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data is based on computational models and typical values for similar structural motifs.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ring A: C1-OH | - | ~145-150 |
| Ring A: C2-Br | - | ~115-120 |
| Ring A: C3-H | ~7.3-7.5 | ~130-135 |
| Ring A: C4-Br | - | ~118-123 |
| Ring A: C5-H | ~7.0-7.2 | ~125-130 |
| Ring A: C6-O | - | ~140-145 |
| Ring B: C1'-O | - | ~150-155 |
| Ring B: C2'-Br | - | ~117-122 |
| Ring B: C3'-H | ~7.5-7.7 | ~132-137 |
| Ring B: C4'-H | ~6.8-7.0 | ~120-125 |
| Ring B: C5'-H | ~7.2-7.4 | ~128-133 |
| Ring B: C6'-Br | - | ~117-122 |
Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Signatures for Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine and bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgyoutube.com
This isotopic distribution results in a highly recognizable pattern in the mass spectrum for any molecule or fragment containing bromine atoms. youtube.com For this compound, which contains four bromine atoms, the molecular ion peak would appear as a cluster of peaks (an "isotope pattern") at M, M+2, M+4, M+6, and M+8, with relative intensities dictated by the statistical probability of the different isotopic combinations. docbrown.info The theoretical molecular weight of the compound (C₁₂H₆Br₄O₂) is approximately 501.79 g/mol . nih.gov The most intense peak in this cluster would correspond to the ion containing two ⁷⁹Br atoms and two ⁸¹Br atoms.
Electron ionization (EI-MS) typically induces fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that aids in structural elucidation. For this compound, predictable fragmentation pathways include:
Cleavage of the ether bond: This is a common fragmentation pathway for diphenyl ethers, leading to the formation of brominated phenoxy and brominated phenol radical cations.
Loss of bromine atoms: Sequential loss of Br radicals is a characteristic fragmentation pattern.
Loss of small molecules: Elimination of molecules like CO or HBr can also occur.
Table 2: Expected Isotopic Pattern and Potential Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Ion/Fragment | Description |
|---|---|---|
| 498/500/502/504/506 | [C₁₂H₆Br₄O₂]⁺ | Molecular ion cluster (M⁺) |
| 421/423/425/427 | [C₁₂H₅Br₃O₂]⁺ | Loss of a Br radical |
| 329/331/333 | [C₆H₃Br₃O]⁺ | Fragment from ether bond cleavage (e.g., tribromophenol ion) |
| 249/251 | [C₆H₃Br₂O]⁺ | Fragment from ether bond cleavage (e.g., dibromophenol ion) |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds docbrown.info |
X-ray Crystallography for Solid-State Structural Determination of Related Analogs
Table 3: Common Crystallographic Features Observed in Brominated Phenol Analogs
| Structural Feature | Description | Observed in Analogs |
|---|---|---|
| Molecular Conformation | The relative orientation of the two phenyl rings is non-planar, governed by the ether linkage. | Yes (e.g., in various brominated diphenyl ethers) |
| O-H···O Hydrogen Bonds | The phenolic hydroxyl group acts as a hydrogen bond donor, linking molecules into dimers or chains. | Yes (e.g., 2,6-Dibromo-4-(2-hydroxyethyl)phenol) nih.gov |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings contributes to crystal packing. | Yes (e.g., 2,6-Dibromo-4-(2-hydroxyethyl)phenol) nih.gov |
| Halogen Bonding | Weak to moderate interactions involving bromine atoms (e.g., Br···Br or Br···O contacts). | Yes (e.g., 2,6-Dibromo-4-(2-hydroxyethyl)phenol shows Br···Br interactions) nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting the electronic structure and reactivity of molecules. acs.orgexlibrisgroup.com For this compound, DFT calculations can provide a detailed understanding of its properties at the molecular level.
These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which complements experimental data. The electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be computed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. nih.gov
Furthermore, quantum chemical methods can be used to predict various reactivity descriptors, such as electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. Such computational studies on related polybrominated diphenyl ethers (PBDEs) have been used to investigate their atmospheric photooxidation mechanisms and predict their environmental fate. acs.org
Table 4: Insights from Quantum Chemical Calculations for this compound
| Calculated Property | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and the crucial dihedral angle of the ether linkage. |
| HOMO/LUMO Energies | The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap indicates chemical stability and excitation energy. nih.gov |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution, highlighting the electronegative oxygen and bromine atoms and predicting sites for intermolecular interactions. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Reaction Pathways | Allows for the study of potential chemical reactions, such as degradation or metabolism, by calculating transition state energies. acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in solution or within a biological system).
For this compound, a key area of interest is the conformational flexibility around the ether linkage. The two phenyl rings can rotate relative to each other, and MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.
MD simulations are also powerful for studying how the molecule interacts with its surroundings. For instance, simulations of hydroxylated PBDEs in a lipid bilayer have been used to understand how these molecules orient themselves and move within a cell membrane, which can be crucial for understanding their uptake and biological action. exlibrisgroup.comnih.gov Similar simulations for this compound could reveal its behavior in aqueous and nonpolar environments, predicting its partitioning behavior and potential for forming non-covalent complexes with other molecules.
Table 5: Applications of Molecular Dynamics Simulations
| Simulation Focus | Information Gained |
|---|---|
| Conformational Sampling | Identifies the range of accessible shapes (conformations) of the molecule and their relative stabilities. |
| Solvation Analysis | Models the structure of solvent molecules (e.g., water) around the solute, helping to explain solubility and aggregation behavior. |
| Intermolecular Interactions | Quantifies the strength and lifetime of non-covalent interactions like hydrogen bonds and van der Waals forces with other molecules. |
| Membrane Permeation | Simulates the process of the molecule crossing a lipid bilayer, providing insights into its potential bioavailability and transport mechanisms. exlibrisgroup.comnih.gov |
Biological Activities and Mechanistic Studies of 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol in Research Models Non Clinical Focus
Antimicrobial and Antibacterial Potency against Clinically Relevant Pathogens
The marine-derived compound 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol, a polybrominated diphenyl ether (PBDE) isolated from marine sponges of the genus Dysidea, has demonstrated significant antimicrobial and antibacterial properties in various in vitro studies. nih.govmdpi.comnih.gov This has positioned it as a molecule of interest in the search for new therapeutic agents to combat drug-resistant pathogens.
Inhibition of Bacterial Growth and Biofilm Formation in In Vitro Models
Extensive in vitro testing has revealed the potent and broad-spectrum antibacterial activity of this compound against a panel of clinically significant Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The compound has shown remarkable efficacy against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). mdpi.comnih.gov
Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of bacterial strains. For Gram-positive bacteria, the observed MIC values typically range from 0.117 to 2.5 µg/mL. nih.gov Against Gram-negative bacteria, the MIC values are in the range of 0.5 to 16.0 µg/mL. nih.govnih.gov Notably, the in vitro antibacterial activity of this compound has been reported to be superior to that of the standard antibiotic linezolid, a marketed drug for treating MRSA infections. nih.gov
An important characteristic of this compound is its lack of cross-resistance with several widely used antibiotics, such as erythromycin, β-lactams, vancomycin, teichoplanin, gentamicin, and streptomycin. mdpi.com This suggests that its mechanism of action may differ from that of these established drug classes. Furthermore, preliminary investigations indicate that related bromophenols can reduce the formation of bacterial biofilms, such as those produced by E. coli, which are notoriously difficult to eradicate. pharmaffiliates.com Research on other bromopyrrole alkaloids has shown significant reduction in E. coli biofilm formation, suggesting a potential avenue of investigation for this compound. pharmaffiliates.com
Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Type | Pathogen | MIC Range (µg/mL) |
|---|---|---|
| Gram-positive | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 - 4.0 |
| Gram-positive | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.1 - 4.0 |
| Gram-positive | Vancomycin-resistant Enterococci (VRE) | 0.117 - 2.5 |
| Gram-positive | Vancomycin-sensitive Enterococci (VSE) | 0.117 - 2.5 |
| Gram-positive | Bacillus spp. | 0.117 - 2.5 |
| Gram-negative | Escherichia coli O157:H7 | 0.1 - 16.0 |
| Gram-negative | Salmonella | 0.1 - 16.0 |
Molecular Targets and Cellular Mechanisms of Antimicrobial Action
The precise molecular targets and cellular mechanisms underlying the antimicrobial action of this compound are not yet fully elucidated. However, based on studies of phenolic compounds in general, several potential mechanisms can be inferred. Phenolic compounds are known to exert their antimicrobial effects through various means, including the disruption of the microbial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov
Another proposed mechanism involves the binding of these compounds to microbial genomic DNA, which can interfere with replication and transcription processes. nih.gov The lipophilicity of phenolic compounds, influenced by their chemical structure, plays a crucial role in their ability to permeate microbial membranes and exert their antibacterial effects. nih.gov The specific structural features of this compound, particularly the presence and position of the bromine atoms, are thought to be critical for its potent activity.
Anticancer and Cytotoxic Effects in In Vitro Cancer Cell Lines
In addition to its antimicrobial properties, this compound and its structural analogs have demonstrated significant anticancer and cytotoxic effects in various in vitro cancer cell line models. nih.govresearchgate.net These findings have spurred further research into their potential as lead compounds for the development of novel antineoplastic agents.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Models
A key mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Studies have shown that these compounds can trigger apoptotic pathways in various leukemia and lymphoma cell lines, including Jurkat J16 and Ramos cells. nih.govresearchgate.net
The cytotoxic potential of these compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. For instance, a closely related analog, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, induced apoptosis in cancer cell lines with IC50 values ranging from 1.61 to 2.95 µM after 72 hours of treatment. nih.govresearchgate.net Importantly, the IC50 values for peripheral blood mononuclear cells (PBMNCs) from healthy donors were significantly higher, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net Specifically, one analog showed a 3.2-fold lower IC50 value in primary acute myeloid leukemia (AML) cells compared to healthy PBMNCs. nih.govresearchgate.net
Cytotoxic Activity (IC50) of a this compound Analog in Cancer and Normal Cells
| Cell Type | IC50 Range (µM) after 72h |
|---|---|
| Jurkat J16 (T-cell leukemia) | 1.61 - 2.95 |
| Ramos (B-cell lymphoma) | 1.61 - 2.95 |
| Primary Acute Myeloid Leukemia (AML) cells | Lower than healthy cells |
| Peripheral Blood Mononuclear Cells (PBMNCs) from healthy donors | Significantly higher than cancer cell lines |
Interference with Mitochondrial Metabolism and Cellular Energy Pathways
The mitochondrion is a key organelle in the regulation of apoptosis, and evidence suggests that this compound and its analogs may target mitochondrial functions to induce cancer cell death. It has been proposed that these compounds can interfere with the mitochondrial electron transport chain. nih.gov Specifically, the inhibition of complex II of the electron transport chain has been suggested as a potential mechanism, which would disrupt cellular energy production and favor the initiation of apoptosis. nih.gov This aligns with findings that demonstrate the activation of the intrinsic mitochondrial death pathway.
Enzyme Inhibition Profiles and Structure-Activity Relationship (SAR) Studies
The biological activities of this compound and related bromophenols are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features influence their potency and selectivity as enzyme inhibitors and bioactive molecules.
While specific enzyme inhibition data for this compound is limited, research on other bromophenols provides insights into their potential targets. For instance, various bromophenols have been shown to inhibit enzymes such as carbonic anhydrases and acetylcholinesterase. mdpi.com Phenolic compounds, in general, are known to interact with and inhibit a range of enzymes.
The degree and position of bromine substitution on the diphenyl ether scaffold are critical determinants of biological activity. The number and location of hydroxyl and methoxy (B1213986) groups also play a significant role in the inhibitory potential of these compounds against various enzymes. For example, in the context of carbonic anhydrase inhibition, the presence of methoxy groups can influence the inhibitory efficacy, potentially through steric hindrance or altered electronic properties. The lipophilicity conferred by the bromine atoms is also a key factor in the ability of these compounds to cross cell membranes and interact with intracellular targets. Further research is needed to specifically map the enzyme inhibition profile of this compound and to conduct comprehensive SAR studies to optimize its structure for enhanced therapeutic potential.
Interaction with Hydrolases, Transferases, and Glycosidases
Current scientific literature has not extensively detailed the specific interactions of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol with hydrolase, transferase, and glycosidase enzymes. While related brominated phenols have been investigated for activities such as acetylcholinesterase inhibition, specific enzymatic inhibition or activation data for this particular compound is not available in the reviewed research. However, studies on its antibacterial mechanism suggest a potential interaction with bacterial phosphotransferase systems, which are involved in the transport of the compound into the bacterial cell.
Modulation of Kinase Activities and Other Metabolic Enzymes
Research into the broader class of polybrominated diphenyl ethers (PBDEs) from marine sponges has pointed towards potential interactions with key cellular enzymes.
Kinase Inhibition: Bioassay-guided fractionation of extracts from the marine sponge Lendenfeldia chondrodes, which contain a variety of PBDEs, demonstrated notable kinase inhibitory activities. researchgate.net While the specific contribution of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol to this activity was not isolated, it is part of a class of compounds recognized for this potential.
Metabolic and Antineoplastic-Related Activity: In a large-scale screening of naturally occurring compounds, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol was identified as a substance with potential for antineoplastic (anti-cancer) therapy. researchgate.net Such activity is often linked to the modulation of metabolic pathways or the inhibition of enzymes crucial for cancer cell proliferation. Further research on its close structural analog, 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol, has shown that it targets mitochondrial complex II, leading to oxidative stress and apoptosis, indicating that interference with cellular metabolism is a plausible mechanism for this class of compounds.
Anti-biofouling Properties and Related Mechanisms of Action
The most well-documented biological activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol is its potent ability to prevent biofouling, which is largely attributed to its broad-spectrum antibacterial properties. Biofouling is the accumulation of microorganisms, such as bacteria, on surfaces, leading to the formation of biofilms.
Antibacterial and Anti-biofilm Activity: This compound has demonstrated significant in-vitro antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov It is particularly effective against clinically important antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov The potent bactericidal effect of the compound prevents the initial attachment of bacteria to surfaces, which is the first step in biofilm formation. Studies have also confirmed its efficacy against established, preformed biofilms of MRSA and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for numerous strains.
Data sourced from Shridhar et al., 2009. nih.govnih.gov
Mechanisms of Action: The anti-biofouling action is primarily a result of its potent bactericidal effects. The compound's ability to inhibit or eradicate bacteria prevents the formation and maturation of biofilms. Mechanistic studies suggest that the uptake of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol into bacterial cells is mediated by bacterial phosphotransferase system components. This indicates that the compound may exploit bacterial transport systems to enter the cell, where it can then exert its toxic effects.
Environmental Distribution, Bioaccumulation, and Ecological Interactions of Polybrominated Diphenyl Ethers General Class Discussion for Contextual Research
Occurrence and Persistence in Aquatic and Terrestrial Ecosystems
Aquatic Ecosystems:
OH-PBDEs have been detected in seawater, sediment, and a wide array of marine organisms, from algae and sponges to fish and marine mammals. mdpi.com The concentrations of OH-PBDEs in seawater are generally low, in the picogram per liter (pg/L) range. mdpi.com For instance, in the seawater surrounding the Arctic Yellow River Station, the mean concentration of total OH-PBDEs was reported to be 3.0 ± 1.8 pg/L. mdpi.com Due to their chemical properties, OH-PBDEs are expected to partition to sediment. Studies on Baltic Sea sediment indicate that OH-PBDEs can degrade, with half-lives ranging from days to weeks at room temperature, suggesting that sediment can act as a sink and a site for transformation of these compounds. nih.govnih.gov The degradation process appears to be primarily through reductive debromination, which is the removal of bromine atoms. nih.govnih.gov
The natural production of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol has been identified in marine sponges, such as Lendenfeldia plicata and Lendenfeldia dendyi. nih.gov This highlights a natural source of this specific compound in marine ecosystems, in addition to potential formation from the metabolism of parent PBDEs. The table below summarizes the occurrence of OH-PBDEs in various aquatic environments.
| Environmental Matrix | Compound Class | Detected Congeners/Examples | Concentration Range | Geographic Location |
| Seawater | OH-PBDEs | 6-OH-BDE47, 2'-OH-BDE68 | nd - 4.0 pg/L | Arctic |
| Marine Sediment | OH-PBDEs | 6-OH-BDE47, 6-OH-BDE85 | 296 pg/g dw (median) - 2850 ng/g dw | Arctic and Antarctic |
| Marine Algae | OH-PBDEs | 6-OH-BDE99, 6-OH-BDE137, 6-OH-BDE85, 6-OH-BDE47 | up to 101 ng/g ww | Baltic Sea, Philippines |
| Marine Sponges | This compound | - | Presence confirmed | Not specified |
Terrestrial Ecosystems:
Information regarding the occurrence and persistence of this compound and OH-PBDEs in terrestrial ecosystems is less abundant than for aquatic environments. However, the parent compounds, PBDEs, are known to be present in soil and indoor dust. scielo.br Abiotic sorption to soil particles is a significant process that can limit the mobility and bioavailability of PBDEs. nih.gov While microbial and photochemical degradation of PBDEs in soil may occur, they are generally considered to be slow processes. nih.gov It is plausible that OH-PBDEs, either deposited from the atmosphere or formed from the degradation of PBDEs in soil, would also be subject to sorption and slow degradation.
Bioaccumulation and Trophic Transfer Mechanisms within Ecological Food Webs
The potential for this compound to bioaccumulate is inferred from the behavior of the broader class of OH-PBDEs. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues.
Studies in polar marine food webs have shown that OH-PBDEs are detectable in a variety of organisms, including algae, invertebrates, and fish. nih.govacs.org However, unlike their parent PBDE compounds, which often biomagnify (increase in concentration at higher trophic levels), OH-PBDEs tend to exhibit trophic dilution. nih.govacs.org This means that their concentrations generally decrease at higher levels of the food chain. For example, in both Arctic and Antarctic marine food webs, trophic dilution was observed for the sum of OH-PBDEs. nih.govacs.org
The biota-sediment bioaccumulation factors (BSAFs) for OH-PBDEs, which indicate the potential for organisms to accumulate substances from sediment, have been found to be lower than those for PBDEs. nih.govacs.org This suggests a lower tendency for OH-PBDEs to be taken up from contaminated sediments compared to their parent compounds.
The table below presents data on the bioaccumulation and trophic transfer of OH-PBDEs in marine food webs.
| Parameter | Compound Class | Value/Observation | Food Web Location |
| Concentration in Marine Organisms | OH-PBDEs | 0.12 - 35 ng/g lipid weight | Arctic and Antarctic |
| Biota-Sediment Bioaccumulation Factor (BSAF) | OH-PBDEs | 0.004 - 0.18 | Polar Marine Ecosystems |
| Trophic Transfer | OH-PBDEs | Trophic Dilution | Polar Marine Ecosystems |
The specific bioconcentration factor (BCF) for this compound is not available. However, for a related compound, 2,4,6-tribromophenol, measured BCFs in aquatic organisms are considered moderate to high. who.int Given the structural similarities, it is plausible that this compound also has the potential to bioconcentrate in aquatic organisms.
Broader Ecological Impact on Non-Target Organisms (Class-Level Context)
The ecological impacts of this compound are not well-studied. However, research on the broader class of OH-PBDEs indicates potential for adverse effects on wildlife, particularly aquatic organisms. diva-portal.orgdiva-portal.orgnih.govnih.gov
Endocrine Disruption:
OH-PBDEs are recognized as endocrine-disrupting chemicals (EDCs). diva-portal.orgsvdcdn.comnih.govresearchgate.netresearchgate.netnih.govchemtrust.org They can interfere with the hormone systems of organisms, potentially leading to developmental and reproductive problems. svdcdn.comresearchgate.netnih.govchemtrust.org Studies have shown that OH-PBDEs can interact with thyroid hormone pathways. diva-portal.org For example, in European perch from the Baltic Sea, higher concentrations of OH-PBDEs were correlated with changes in biomarkers related to health and metabolism. diva-portal.orgdiva-portal.org In laboratory studies with zebrafish, exposure to OH-PBDEs led to developmental delays, which may be linked to the disruption of oxidative phosphorylation, a key process in energy metabolism. nih.govnih.gov
Developmental Toxicity:
Exposure to OH-PBDEs during early life stages can have significant impacts. In zebrafish embryos, exposure to various OH-PBDEs resulted in concentration-dependent developmental delays. nih.govnih.gov This suggests that these compounds can interfere with normal developmental processes in fish.
The table below summarizes some of the observed ecological effects of OH-PBDEs on non-target organisms.
| Organism | Effect | Compound Class/Specific Congener |
| European Perch (Perca fluviatilis) | Altered health and metabolism biomarkers | OH-PBDEs |
| Zebrafish (Danio rerio) | Developmental delays | OH-PBDEs (various congeners) |
| Zebrafish (Danio rerio) | Disruption of oxidative phosphorylation | OH-PBDEs (various congeners) |
| Various Wildlife | Potential for endocrine disruption | OH-PBDEs |
Considerations as an Emerging Environmental Contaminant within its Class
This compound, as a member of the OH-PBDE class, is considered an emerging environmental contaminant. semanticscholar.orgtandfonline.comresearchgate.netresearchgate.netacs.org This designation is based on their widespread detection in the environment and the growing body of evidence suggesting potential for adverse ecological and health effects. mdpi.comtandfonline.com
The sources of OH-PBDEs in the environment are both natural and anthropogenic. mdpi.comnih.gov Natural production, as seen with this compound in marine sponges, contributes to their environmental load. nih.gov Additionally, OH-PBDEs are formed through the metabolism of parent PBDE flame retardants in various organisms and through abiotic degradation processes in the environment. mdpi.comresearchgate.net
The increasing concern over OH-PBDEs stems from several factors:
Ubiquitous Presence: They are found in diverse environmental matrices and biota globally. mdpi.comnih.gov
Potential for Toxicity: Studies indicate that OH-PBDEs can be more biologically active and potentially more toxic than their parent PBDE compounds. mdpi.comnih.gov
Endocrine Disrupting Properties: Their ability to interfere with hormone systems raises concerns about their impact on the health of wildlife and humans. diva-portal.orgsvdcdn.comnih.govresearchgate.netresearchgate.netnih.govchemtrust.org
The detection of OH-PBDEs in remote regions like the Arctic and Antarctic further highlights their persistence and potential for long-range environmental transport. nih.govacs.org Continued research is necessary to fully understand the environmental fate, transport, and ecological risks associated with this compound and other OH-PBDEs.
Strategic Research Applications of 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol Non Clinical
Development of Novel Flame Retardant Formulations and Materials (as a precursor or building block)
Brominated phenols are an established class of chemical intermediates used in the synthesis of high-molecular-weight brominated flame retardants (BFRs). For instance, compounds like 2,4,6-Tribromophenol (TBP) serve as reactive intermediates or building blocks for larger flame-retardant molecules used in epoxy resins and polyurethanes, particularly for electronics applications like printed circuit boards. mallakchemicals.com The general mechanism of bromine-based flame retardants involves action in the condensed phase to interrupt the chemical reactions of combustion. usda.gov
While the molecular structure of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol, with its multiple bromine atoms and reactive phenol (B47542) group, suggests its potential utility as a precursor or building block in the synthesis of novel polymeric or additive flame retardants, specific research literature detailing such applications is not extensively available. The compound is categorized as a building block for research and development purposes, indicating its potential for incorporation into new materials. theclinivex.com However, detailed studies focusing on its direct use in creating flame-retardant formulations were not identified in the current body of research.
**8.2. Design of Advanced Antimicrobial Agents for Industrial and Environmental Protection
A significant area of research for this compound is its application as a potent antimicrobial agent. This natural product, isolated from marine sponges such as Dysidea granulosa, has demonstrated powerful and broad-spectrum antibacterial properties. mdpi.comnih.gov Its efficacy has been documented against a wide array of both Gram-positive and Gram-negative bacteria, including clinically significant antibiotic-resistant strains. mdpi.comnih.gov
Research has established the compound's Minimum Inhibitory Concentration (MIC) against 57 different bacterial strains. mdpi.comnih.gov The observed MIC values ranged from 0.117 to 2.5 µg/mL against Gram-positive bacteria and 0.5 to 2 µg/mL against Gram-negative bacteria. mdpi.comnih.govnih.gov Notably, its in-vitro activity was found to be superior to that of linezolid, a commercial antibiotic used against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov The compound is also effective against vancomycin-resistant Enterococci (VRE). mdpi.comnih.gov
The potent activity of this compound makes it a promising candidate for the development of advanced antimicrobial agents for non-therapeutic purposes. Potential applications include:
Industrial Biocides: Incorporation into materials such as coatings, plastics, and textiles to prevent microbial growth and material degradation.
Antifouling Agents: Use in marine paints and coatings to prevent the settlement and growth of bacteria and other microorganisms on submerged surfaces.
Environmental Protection: Application in water treatment or as a surface disinfectant in industrial settings where microbial contamination is a concern.
Importantly, studies have shown that the compound is specifically antibacterial, exhibiting no activity against fungal strains. mdpi.comnih.gov Furthermore, it does not show cross-resistance with common antibiotics like erythromycin, β-lactams, or vancomycin, suggesting a different mode of action that could be advantageous in environments with high levels of antibiotic resistance. mdpi.comnih.gov
Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Type | Organism | Strain Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.117 - 2.5 | mdpi.comnih.govnih.gov |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.117 - 2.5 | mdpi.comnih.govnih.gov | |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | 0.117 - 2.5 | mdpi.comnih.govnih.gov | |
| Gram-Negative | Escherichia coli | Standard & Clinical | 0.5 - 2.0 | mdpi.comnih.govplu.mx |
| Klebsiella pneumoniae | Standard & Clinical | 0.8 - 6.3 (μM) | researchgate.net | |
| Salmonella spp. | Standard & Clinical | 0.1 - 16.0 (mg/L) | plu.mx |
Catalytic Applications and Roles as an Intermediate in Complex Organic Synthesis
In the field of chemical synthesis, brominated phenols are valuable intermediates due to the influence of the bromine and hydroxyl groups on the reactivity of the aromatic ring. While this compound is available to the scientific community as a chemical building block for research purposes, its specific application as a catalyst or as a pivotal intermediate in complex, multi-step organic syntheses is not well-documented in existing literature. theclinivex.com
Studies on related bromophenols show they can be produced via various synthetic routes and are considered useful research chemicals. orgsyn.orggoogle.compharmaffiliates.com However, the focus of current research on this compound has been predominantly on its biological activities rather than its synthetic utility. Investigations into its photodegradation have provided insights into its chemical transformations under specific conditions, but this does not constitute a synthetic application. researchgate.net Therefore, while its structure is amenable to further chemical modification, its role as a key intermediate or catalyst in complex synthesis remains an underexplored area of research.
Utility as a Probe Molecule for Biochemical Pathway Elucidation
The potent biological effects of this compound and its analogues make them valuable tools for investigating cellular and biochemical pathways. In a large-scale screening of 300 natural compounds, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol (an isomer/synonym of the target compound) was identified as a substance with potential for anticancer therapy. researchgate.net Such screenings are often the first step in identifying molecules that can be used to probe the complex pathways involved in cell proliferation and death.
Further research on a closely related analogue, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, has provided more specific mechanistic insights. This similar compound was found to exhibit strong cytotoxic potential in cancer cells by targeting mitochondrial metabolism and causing a rapid reduction in the levels of multiple nucleoporins, which are proteins essential to the nuclear pore complex. researchgate.net The discovery of such specific cellular targets for a closely related molecule suggests that this compound could serve as a valuable molecular probe to study similar or related biochemical processes.
Additionally, studies on the bioaccumulation, distribution, and elimination kinetics of the compound (under the synonym 2'-OH-BDE68) in organisms like the common carp (B13450389) provide critical data on its metabolic fate and interaction with biological systems, which is foundational knowledge for its use in more targeted pathway studies. nih.gov
Current Challenges and Future Research Perspectives on 2,4 Dibromo 6 2,6 Dibromophenoxy Phenol
Advancements in Green Synthesis and Sustainable Production Methodologies
The traditional synthesis of brominated phenols often involves methods that raise environmental concerns. Consequently, a significant research thrust is aimed at developing greener and more sustainable production methodologies. The goal is to minimize the use and generation of hazardous substances.
Current research in this area is exploring several innovative approaches:
Enzymatic Catalysis: Utilizing enzymes as catalysts in the bromination process offers a high degree of selectivity and operates under milder reaction conditions, reducing energy consumption and byproduct formation.
Solvent-Free Reactions: The development of solvent-free or solid-state reaction protocols is a key strategy to eliminate the use of volatile and often toxic organic solvents.
Alternative Brominating Agents: Investigating the use of less hazardous brominating agents to replace elemental bromine is another critical area of research. This includes exploring the potential of bromide salts in conjunction with an oxidizing agent.
Comprehensive Elucidation of Complex Biological Interaction Networks and Specificity
Understanding the intricate ways in which 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol interacts with biological systems is a primary focus of ongoing research. This compound has been identified as a hydroxylated polybrominated diphenyl ether (HO-PBDE), a class of compounds known to be endocrine-disrupting pollutants in aquatic environments. theclinivex.com The specificity of these interactions and the broader biological networks they influence are areas of active investigation.
Key research questions being addressed include:
Target Identification: Identifying the specific proteins, receptors, and enzymes that this compound and its metabolites bind to within an organism.
Mechanism of Action: Elucidating the molecular mechanisms through which this compound exerts its biological effects, whether through receptor agonism/antagonism, enzyme inhibition, or other pathways.
Structure-Activity Relationships: Investigating how the specific placement and number of bromine atoms on the phenol (B47542) and phenoxy rings influence the compound's biological activity and specificity. For instance, studies on related compounds have demonstrated potent antibacterial activity. nih.gov
Researchers are employing a range of techniques, including in vitro assays, proteomic and metabolomic analyses, and molecular modeling, to map out the complex biological interaction networks of this brominated phenol.
Development of Advanced Analytical Techniques for Trace Environmental Monitoring
The widespread use of brominated flame retardants has led to their presence in various environmental compartments, including water, soil, and biota. Detecting and quantifying trace levels of this compound in these complex matrices presents a significant analytical challenge.
The development of advanced analytical techniques is crucial for effective environmental monitoring and risk assessment. Current efforts are focused on:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with gas chromatography (GC) or liquid chromatography (LC) provides high sensitivity and selectivity for the unambiguous identification and quantification of brominated compounds. azolifesciences.com
Novel Sample Preparation Methods: Developing more efficient and selective sample extraction and clean-up techniques to isolate the target analyte from complex environmental samples. This includes the use of advanced materials like molecularly imprinted polymers.
Biosensors and Nanosensors: The exploration of novel biosensors and nanosensors for the rapid and real-time detection of these pollutants in the field is an emerging area of research. azolifesciences.com
These advancements in analytical chemistry are essential for building a comprehensive picture of the environmental fate and transport of this compound. azolifesciences.com
Computational Design and In Silico Screening of Novel Analogs with Tailored Activities
Computational chemistry and molecular modeling are playing an increasingly important role in the design and screening of novel analogs of this compound. These in silico approaches allow for the prediction of the biological activity and physicochemical properties of new compounds before they are synthesized, saving time and resources.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of brominated phenols with their biological activities. This can help in predicting the potency of new analogs.
Molecular Docking: Using molecular docking simulations to predict the binding affinity and orientation of novel analogs to specific biological targets.
Virtual Screening: Screening large virtual libraries of chemical compounds to identify potential new analogs with desired biological activities. nih.gov
These computational tools are being used to design novel bromophenol derivatives with potentially enhanced or more specific biological activities, such as improved antimicrobial or anticancer properties. mdpi.comnih.gov
Interdisciplinary Approaches for Addressing Broader Chemical and Ecological Challenges
Addressing the broader chemical and ecological challenges associated with this compound and other brominated compounds requires a collaborative, interdisciplinary approach. This involves integrating knowledge and expertise from various fields, including chemistry, biology, toxicology, environmental science, and engineering.
Future research in this area will likely focus on:
Life Cycle Assessment: Conducting comprehensive life cycle assessments to understand the full environmental impact of these compounds, from production to disposal.
Bioremediation Strategies: Developing and optimizing bioremediation strategies for the removal of these persistent organic pollutants from the environment.
Development of Safer Alternatives: Designing and synthesizing safer and more environmentally benign alternatives to brominated flame retardants.
By fostering collaboration across disciplines, the scientific community can work towards a more holistic understanding of the challenges posed by these compounds and develop effective strategies for their management and mitigation.
Q & A
Basic Research Questions
Q. What are the synthetic routes for 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol?
- Methodological Answer : The compound is synthesized via electrophilic bromination of phenol derivatives. For example, bromination of 2-bromo-4-chlorophenol using KBr and KBrO₃ in acidic conditions yields dibrominated intermediates. Recrystallization or distillation is used for purification . Advanced bromination protocols may involve regioselective halogenation under controlled conditions to achieve the desired substitution pattern.
Q. What spectroscopic and structural characterization techniques are employed for this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm bromine substitution patterns and aromatic proton environments.
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in related Schiff base derivatives) .
- Mass Spectrometry : Validates molecular weight (501.79 g/mol) and isotopic patterns due to bromine .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : The compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., MRSA) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Minimum Inhibitory Concentration (MIC) assays and time-kill curves are used to quantify bactericidal effects. Biofilm assays (e.g., crystal violet staining) confirm activity against biofilm-incorporated cells without disrupting biofilm integrity .
Advanced Research Questions
Q. How does the compound overcome bacterial persistence and biofilm resistance?
- Methodological Answer : Genome sequencing of resistant mutants and proteome analysis reveal that resistance mechanisms involve downregulation of bacterial phosphotransferase components (e.g., scrA, mtlA), reducing compound uptake. Flow cytometry and fluorescent viability stains (e.g., SYTOX Green) confirm membrane disruption in persister cells .
Q. What is the role of metal coordination in enhancing bioactivity?
- Methodological Answer : Schiff base ligands derived from brominated phenols form complexes with metals (e.g., Pd, Zn), enhancing antibacterial activity. For example, [Pd(L1)₂] and [Zn(L2)₂] complexes show lower MIC values (e.g., 8–16 µg/mL against S. aureus) compared to free ligands. Synergistic effects are studied via checkerboard assays and molecular docking to identify metal-ligand interactions with bacterial targets .
Q. What environmental and toxicological concerns are associated with this compound?
- Methodological Answer : As a hydroxylated polybrominated diphenyl ether (HO-PBDE), it is classified as an endocrine-disrupting pollutant. Environmental persistence is assessed via half-life studies in aquatic systems, while toxicity is evaluated using in vitro models (e.g., human cell line cytotoxicity assays, IC₅₀ > 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
